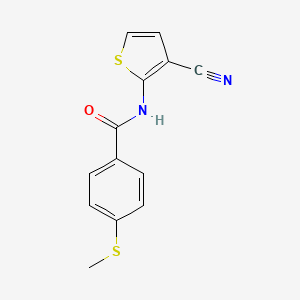

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is an organic compound that features a thiophene ring substituted with a cyano group and a benzamide moiety with a methylthio substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of an amine with a benzoyl chloride derivative.

Introduction of the Methylthio Group: The methylthio group is introduced via thiolation reactions, typically using methylthiolating agents such as methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Purification Steps: Employing crystallization, distillation, or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Reagents such as halides or nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides or thiophenes.

Applications De Recherche Scientifique

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene ring can participate in hydrogen bonding and π-π interactions, while the benzamide moiety can engage in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-cyanothiophen-2-yl)benzamide: Lacks the methylthio group, which may affect its binding properties and reactivity.

3-Bromo-N-(3-cyanothiophen-2-yl)benzamide: Contains a bromine substituent, which can influence its electronic properties and reactivity.

N-benzyl-2-{[(3-cyanothiophen-2-yl)carbamoyl]methoxy}benzamide: Features a benzyl group, which can alter its solubility and binding interactions.

Uniqueness

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is unique due to the presence of the methylthio group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature distinguishes it from other similar compounds and can impact its overall reactivity and application potential.

Activité Biologique

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H10N2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its unique structure features a benzamide moiety linked to a thiophene ring substituted with a cyano group. This structural configuration is significant for its biological interactions and potential therapeutic applications.

Histone Deacetylase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to the treatment of various cancers and other diseases associated with epigenetic modifications.

- Mechanism of Action : The compound's structural features may enhance its binding affinity to HDACs, thereby modulating gene expression involved in cell proliferation and apoptosis.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties . By inhibiting HDACs, it can promote the expression of tumor suppressor genes and induce cell cycle arrest or apoptosis in cancer cells. This potential makes it a candidate for further pharmacological studies targeting cancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. Below is a summary table:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-cyanothiophen-2-yl)benzamide | Benzamide + cyano group | Histone deacetylase inhibitor |

| 5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | Triazole ring | HSP90 inhibitor |

| N-(4-fluorophenyl)-2-(methylthio)benzamide | Fluorinated phenyl group | Potential anticancer activity |

| N-[4-(chloromethyl)phenyl]benzamide | Chloromethyl substitution | Antimicrobial properties |

This comparison highlights the distinctiveness of this compound in its specific structural components and potential applications in cancer therapy.

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity through various experimental approaches:

- In Vitro Studies : Cell-based assays have demonstrated that this compound effectively inhibits HDAC activity, leading to increased acetylation levels in histones, which correlates with enhanced expression of tumor suppressor genes .

- Animal Models : Preclinical studies using mouse models have shown promising results where treatment with this compound resulted in reduced tumor growth rates compared to control groups .

Propriétés

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOWKDKTZKAPOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.